molecular formula C8H9NS B14294608 4(1H)-Pyridinethione, 1-(2-propenyl)- CAS No. 114588-82-8

4(1H)-Pyridinethione, 1-(2-propenyl)-

Cat. No.: B14294608
CAS No.: 114588-82-8
M. Wt: 151.23 g/mol
InChI Key: RECYKWAQSHMYDY-UHFFFAOYSA-N
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Description

4(1H)-Pyridinethione, 1-(2-propenyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinethione, 1-(2-propenyl)- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of pyridine-2-thiol and allyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Pyridinethione, 1-(2-propenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinethione, 1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, 0-25°C.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, 0-25°C.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, 50-70°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted pyridinethione derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various sulfur-containing organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has shown that the compound has potential anticancer activity. It can inhibit the growth of certain cancer cell lines by inducing apoptosis.

    Industry: The compound is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinethione, 1-(2-propenyl)- involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, disrupting their normal function. For example, it can inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

4(1H)-Pyridinethione, 1-(2-propenyl)- can be compared with other similar compounds, such as:

    Pyridine-2-thiol: Similar structure but lacks the propenyl group. It is also used as a building block in organic synthesis.

    Allylthiourea: Contains a similar propenyl group but has a different core structure. It is used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    2-Mercaptopyridine: Similar to pyridine-2-thiol but with a different substitution pattern. It is used in the synthesis of dyes and pharmaceuticals.

The uniqueness of 4(1H)-Pyridinethione, 1-(2-propenyl)- lies in its combination of a pyridine ring with a sulfur atom and a propenyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

114588-82-8

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

1-prop-2-enylpyridine-4-thione

InChI

InChI=1S/C8H9NS/c1-2-5-9-6-3-8(10)4-7-9/h2-4,6-7H,1,5H2

InChI Key

RECYKWAQSHMYDY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=S)C=C1

Origin of Product

United States

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